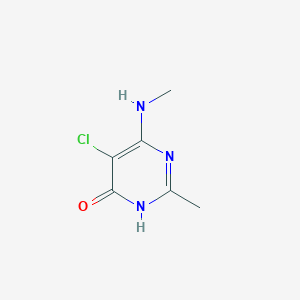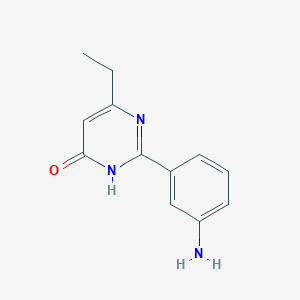
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction, such as temperature and pressure.Molecular Structure Analysis
Techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
Antidepressant Effects
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine has been studied for its potential antidepressant effects. Dhir and Kulkarni (2011) explored its effect on the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in mouse models. They found that this compound showed antidepressant-like effects, which were influenced by the modulation of this pathway (Dhir & Kulkarni, 2011). Another study by Dhir et al. (2011) evaluated its impact on neurotransmitter levels in the brain, noting its potential in treating major depression (Dhir, Malik, Kessar, Singh, & Kulkarni, 2011).
Neuroprotective Properties
Research by Kotake et al. (2005) investigated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, on cultured rat mesencephalic neurons. This study suggests the compound's potential in protecting dopaminergic neurons, which could be relevant for conditions like Parkinson's disease (Kotake, Taguchi, Okuda, Sekiya, Tasaki, Hirobe, & Ohta, 2005).
Behavioral and Pharmacological Effects
Nakagawa et al. (1996) synthesized several tetrahydroisoquinoline-3-carboxylic acids and found they affected the behavior of mice, suggesting a potential physiological role. The compounds were detected in the brain after administration, indicating their ability to cross the blood-brain barrier (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Synthesis and Chemical Properties
Ueda et al. (2010) discussed an efficient synthesis of tetrahydroquinolines, which could include derivatives like 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine. This synthesis is important for exploring the pharmaceutical potential of these compounds (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-8-12(15)14-6-2-3-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHAIQHQOAYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
CAS RN |
1171346-38-5 | |
| Record name | 1-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-methoxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)


![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)


![N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418258.png)



![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)

![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)